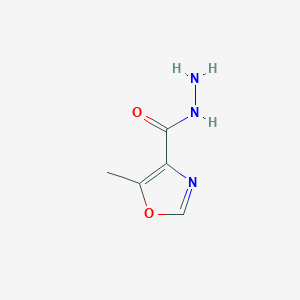

5-甲基-1,3-恶唑-4-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 5-Methyl-1,3-oxazole-4-carbohydrazide involves various strategies that highlight the compound's versatility. For example, a study by Zhang et al. (2018) discusses the synthesis of nitrogen-rich cations derived from 5-amino-1H-1,2,4-triazole-3-carbohydrazide, indicating a new molecular design strategy that could be relevant to the synthesis of related compounds (Zhang et al., 2018). Similarly, Alotaibi et al. (2018) and Kariuki et al. (2022) provide insights into the synthesis and structure elucidation of closely related compounds, highlighting the methodologies that could be adapted for 5-Methyl-1,3-oxazole-4-carbohydrazide (Alotaibi et al., 2018); (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of 5-Methyl-1,3-oxazole-4-carbohydrazide and its derivatives has been explored through various analytical techniques. The studies often involve vibrational spectroscopy (IR), multinuclear NMR spectroscopy, and X-ray diffraction to confirm the structures of synthesized compounds. The detailed structural analysis provides a foundation for understanding the compound's chemical behavior and potential applications.

Chemical Reactions and Properties

The chemical reactions involving 5-Methyl-1,3-oxazole-4-carbohydrazide derivatives highlight the compound's reactivity and its potential for forming energetic salts and other derivatives. For instance, the synthesis of energetic salts from derivatives, as discussed by Zhang et al. (2018), demonstrates the compound's capacity to contribute to the development of materials with high density and thermal stability (Zhang et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and impact sensitivities, are crucial for assessing the potential applications of 5-Methyl-1,3-oxazole-4-carbohydrazide derivatives. The study by Zhang et al. (2018) provides an example of how these properties are evaluated, showing that some salts exhibit good thermal stability up to 407°C and reasonable impact sensitivities, which are important parameters for materials used in energetic applications (Zhang et al., 2018).

科学研究应用

抗分枝杆菌应用

Wojciechowski 和 Płoszaj(2020 年)的一项研究重点关注具有抗分枝杆菌活性的新型化合物的结构、振动、自然键轨道和量子化学分析。他们的研究重点是两种化合物,一种与 5-甲基-1,3-恶唑-4-甲酰肼密切相关,对机会分枝杆菌表现出有希望的抗分枝杆菌特性。这些发现强调了此类化合物在开发新的抗分枝杆菌剂方面的潜力 (Wojciechowski 和 Płoszaj,2020 年)。

免疫抑制性质

Mączyński 等人(2018 年)合成了一系列异恶唑衍生物,包括 5-氨基-N,3-二甲基-1,2-恶唑-4-甲酰肼的 N'-取代衍生物,以研究它们的免疫抑制特性。他们的研究表明,这些化合物有效抑制人外周血单核细胞的增殖,表明它们具有作为免疫抑制剂的潜力。这证明了 5-甲基-1,3-恶唑-4-甲酰肼衍生物在医学研究中的多功能性 (Mączyński 等人,2018 年)。

结构分析和合成

Alotaibi 等人(2018 年)对 N'-(4-甲氧基苄叉)-5-甲基-1-苯基-1H-1,2,3-三唑-4-甲酰肼的合成和结构解析进行了研究。这项研究对于了解 5-甲基-1,3-恶唑-4-甲酰肼衍生物的化学性质和合成途径至关重要,有助于开发具有潜在生物活性的新化合物 (Alotaibi 等人,2018 年)。

抗菌和抗真菌活性

一些研究重点关注合成具有显着抗菌特性的衍生物。例如,El-masry、Fahmy 和 Abdelwahed(2000 年)从甲酰肼前体探索了新的苯并咪唑衍生物的抗菌活性。这一研究表明 5-甲基-1,3-恶唑-4-甲酰肼衍生物在对抗各种菌株方面具有潜力,突出了它们在药物研究中的重要性 (El-masry、Fahmy 和 Abdelwahed,2000 年)。

安全和危害

作用机制

Target of Action

These compounds bind to biological targets based on their chemical diversity .

Mode of Action

Some isoxazole derivatives have been reported to have immunoregulatory properties . For example, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide has been shown to modulate T cell subset composition and the levels of B cells in lymphoid organs .

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests , suggesting that they may interact with various biochemical pathways.

Result of Action

Some isoxazole derivatives have been reported to have immunoregulatory effects, such as modulating t cell subset composition and the levels of b cells in lymphoid organs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyl-1,3-oxazole-4-carbohydrazide. For instance, it is recommended that the compound should be kept in a cool, dry, and well-ventilated area, protected from exposure to moisture and other environmental factors that could compromise its quality .

属性

IUPAC Name |

5-methyl-1,3-oxazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNCPMVORWVFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,3-oxazole-4-carbohydrazide | |

CAS RN |

170959-36-1 |

Source

|

| Record name | 5-Methyl-1,3-oxazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)

![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)

![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)